Chromium o-phosphate,hydrous

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

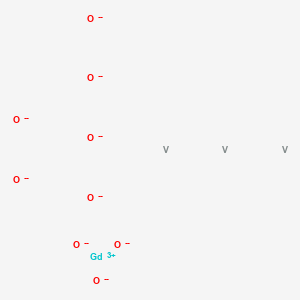

This compound is known for its deeply colored solid forms, with anhydrous chromium phosphate being green and the hexahydrate form being violet . Chromium o-phosphate, hydrous, is primarily used in various industrial and scientific applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

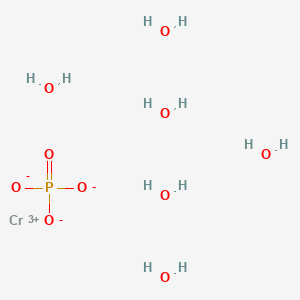

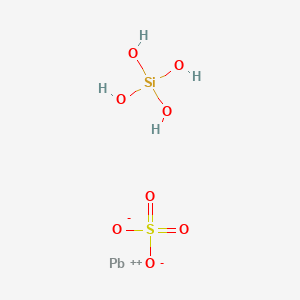

Hexahydrated Chromium Phosphate: This form is prepared by reducing chromium trioxide (CrO₃) with ethanol in the presence of orthophosphoric acid (H₃PO₄) at temperatures ranging from -24°C to +80°C.

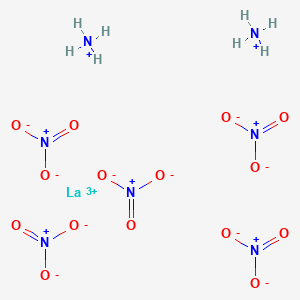

Mesoporous Phase: Gel-like chromium(III) phosphate is synthesized through the reduction of ammonium dichromate ((NH₄)₂Cr₂O₇) using ethanol, acetic acid (CH₃COOH), and nitric acid (HNO₃) in the presence of ammonium dihydrogen phosphate and urea at elevated temperatures.

Textured Films: Preparation involves mixing equimolar solutions of aqueous chromium nitrate and diammonium phosphate in a sealed chamber with low-temperature ammonia vapor catalyst diffusing into the solution at a constant rate.

Industrial Production Methods:

Types of Reactions:

Oxidation and Reduction: Chromium o-phosphate, hydrous, can undergo redox reactions, particularly involving the reduction of chromium trioxide to chromium phosphate.

Substitution Reactions: It can participate in substitution reactions where ligands in the coordination sphere of chromium are replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Chromium trioxide (CrO₃) and ammonium dichromate ((NH₄)₂Cr₂O₇) are commonly used oxidizing agents.

Reducing Agents: Ethanol and hydrazine are used as reducing agents in the synthesis of chromium phosphate.

Major Products:

Hexahydrated Chromium Phosphate (CrPO₄·6H₂O): Formed by reducing chromium trioxide with ethanol in the presence of orthophosphoric acid.

Mesoporous Chromium Phosphate: Formed through the reduction of ammonium dichromate using ethanol, acetic acid, and nitric acid.

Scientific Research Applications

Chromium o-phosphate, hydrous, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which chromium o-phosphate, hydrous, exerts its effects involves several molecular targets and pathways:

Insulin Signaling Pathway: Chromium upregulates insulin-stimulated insulin signal transduction by affecting effector molecules downstream of the insulin receptor.

Mitochondrial ATP Synthase: The beta subunit of mitochondrial ATP synthase is considered a novel site for chromium action, influencing cellular energy production and metabolic regulation.

Comparison with Similar Compounds

Chromium o-phosphate, hydrous, can be compared with other chromium compounds:

Chromium(III) Chloride (CrCl₃): Similar in terms of coordination chemistry but differs in its applications and solubility properties.

Chromium(III) Oxide (Cr₂O₃): Used in high-temperature refractory applications, similar to chromium phosphate, but has different structural and chemical properties.

Chromium(III) Sulfate (Cr₂(SO₄)₃): Used in tanning and dyeing industries, differing in its industrial applications compared to chromium phosphate.

Chromium o-phosphate, hydrous, stands out due to its unique mesoporous structure and catalytic properties, making it valuable in both scientific research and industrial applications.

Properties

IUPAC Name |

chromium(3+);phosphate;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.H3O4P.6H2O/c;1-5(2,3)4;;;;;;/h;(H3,1,2,3,4);6*1H2/q+3;;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQFEEVQWAPQNP-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

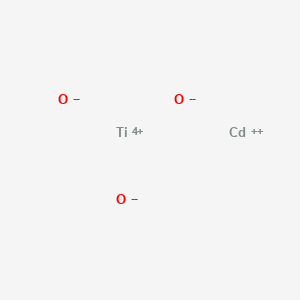

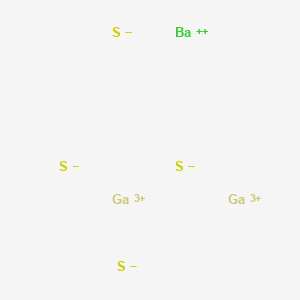

O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Cr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH12O10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50721556 |

Source

|

| Record name | Chromium(3+) phosphate--water (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13475-98-4 |

Source

|

| Record name | Chromium(3+) phosphate--water (1/1/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50721556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methyl-4,5-dihydro-1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B576890.png)

![(6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B576891.png)

![(4aS,5R,8aR,9aS)-3,4a,5-trimethyl-5,6,7,8a,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2,8-dione](/img/structure/B576899.png)

![(1R,2S,3S,5S,8S,11R,12R)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadecane-7,13-dione](/img/structure/B576901.png)

![6H-Imidazo[4',5':3,4]benzo[1,2-d]oxazole](/img/structure/B576909.png)